molecular formula C13H19NO B14164712 Piperidine, 1-((2-methoxyphenyl)methyl)- CAS No. 29175-53-9

Piperidine, 1-((2-methoxyphenyl)methyl)-

Cat. No.: B14164712
CAS No.: 29175-53-9
M. Wt: 205.30 g/mol
InChI Key: VMXYGBRFPZQIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperidine (B6355638) Heterocycle in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products. nih.govresearchgate.netwikipedia.org Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing three-dimensional molecules that can effectively interact with biological targets. thieme-connect.com The piperidine framework is a fundamental building block in the synthesis of medicinal agents and is present in numerous FDA-approved drugs across more than twenty therapeutic classes. nih.govresearchgate.netresearchgate.net

The significance of this scaffold stems from several key attributes:

Structural Versatility : The sp3-hybridized state of its carbon atoms allows for a stable, non-planar chair conformation, providing a defined three-dimensional geometry crucial for specific receptor binding. nih.gov

Physicochemical Modulation : Incorporation of the piperidine moiety can improve a molecule's pharmacokinetic profile, including properties like solubility and membrane permeability. thieme-connect.com

Broad Biological Activity : Piperidine derivatives have demonstrated a vast spectrum of pharmacological effects, including analgesic, antipsychotic, antihistaminic, anticancer, antiviral, and antimicrobial activities. researchgate.netresearchgate.netijnrd.org

The widespread application of the piperidine heterocycle in drug design underscores its importance as a "privileged scaffold" in medicinal chemistry. thieme-connect.com

Table 1: Examples of Commercially Available Drugs Featuring a Piperidine Scaffold
Drug NameTherapeutic ClassSignificance
DonepezilAcetylcholinesterase InhibitorUsed in the management of Alzheimer's disease. ijnrd.org
FexofenadineAntihistamineA non-sedating agent for the treatment of allergic rhinitis. ijnrd.org
MethylphenidateCNS StimulantCommonly prescribed for Attention Deficit Hyperactivity Disorder (ADHD).
HaloperidolAntipsychoticUsed in the treatment of schizophrenia and other psychotic disorders.
MeperidineOpioid AnalgesicA synthetic opioid used for pain management. ijnrd.org

The Role of N-Substituted Piperidine Derivatives in Contemporary Research

Modification of the piperidine ring at the nitrogen atom (N-substitution) is a primary strategy in drug discovery to generate diverse chemical libraries and optimize lead compounds. The substituent attached to the nitrogen atom can profoundly influence the molecule's biological activity, selectivity, and pharmacokinetic properties. nbinno.com This approach allows for systematic exploration of structure-activity relationships (SARs), enabling medicinal chemists to fine-tune molecular properties to enhance therapeutic efficacy and minimize off-target effects. nbinno.com

Contemporary research extensively leverages N-substituted piperidines to target a wide array of diseases. For instance, N-benzyl piperidine derivatives have been investigated as multipotent agents for Alzheimer's disease, combining acetylcholinesterase (AChE) inhibition with antioxidant properties. ajchem-a.com In the field of virology, novel N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov The unique ability of the piperidine structure to be combined with various molecular fragments makes it a powerful tool for creating new drug candidates with diverse pharmacological effects. clinmedkaz.org

Table 2: Research on N-Substituted Piperidine Derivatives and Their Biological Targets
N-Substituent ClassBiological Target/ActivityTherapeutic Area
N-ArylmethylHIV-1 Reverse TranscriptaseAntiviral (HIV/AIDS) nih.gov
N-BenzylAcetylcholinesterase (AChE)Neurodegenerative (Alzheimer's Disease) ajchem-a.comencyclopedia.pub
N-AlkylBacterial Cell Wall/EnzymesAntimicrobial nih.gov
N-AcylVarious Cancer-Related ProteinsOncology

Contextualization of the (2-Methoxyphenyl)methyl Moiety within Bioactive Scaffolds

The (2-methoxyphenyl)methyl group, also known as the 2-methoxybenzyl or o-methoxybenzyl group, is the specific N-substituent in the compound Piperidine, 1-((2-methoxyphenyl)methyl)-. This moiety is of significant interest in medicinal chemistry due to the electronic and steric properties conferred by the ortho-methoxy substituent on the phenyl ring. The methoxy (B1213986) group (-OCH₃) can influence a molecule's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets and its metabolic stability.

The (methoxyphenyl)methyl moiety is found in a range of bioactive compounds. A notable example is Methoxphenidine (also known as 2-MeO-Diphenidine), a diarylethylamine that contains a 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine structure. researchgate.netresearchgate.net This compound is known to act as a dissociative anesthetic, primarily through its action as an NMDA receptor antagonist. researchgate.net The presence and position of the methoxy group are critical for its pharmacological profile. Furthermore, the 2-methoxyphenol substructure is a core component of various compounds synthesized and evaluated for their antioxidant properties. researchgate.net The strategic placement of a methoxy group can enhance the radical scavenging capacity of phenolic compounds. researchgate.net The 2-(hydroxymethoxy)vinyl (HMV) moiety has been identified as a functional group capable of enhancing the biological activity of parent compounds by introducing antimicrobial properties. nih.gov

Table 3: Bioactive Scaffolds Containing a Methoxyphenyl Moiety
Compound/ScaffoldKey Structural FeatureReported Biological Relevance
Methoxphenidine1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidineNMDA receptor antagonist, dissociative agent. researchgate.netresearchgate.net
2-Methoxyphenol Derivatives2-methoxyphenol coreAntioxidant activity. researchgate.net
para-Methoxybenzyl (PMB) Ethers/Esters4-methoxybenzyl groupWidely used as a protecting group in complex organic synthesis due to its unique cleavage conditions. rsc.orgnih.gov
2-methoxy-4-((4-methoxyphenilimino)methyl)phenolSchiff base from vanillin (B372448) and p-anisidineAntioxidant activity. atlantis-press.comresearchgate.net

Overview of Research Trajectories for Piperidine, 1-((2-methoxyphenyl)methyl)- Analogues

While specific research on Piperidine, 1-((2-methoxyphenyl)methyl)- (PubChem CID: 207115) is not extensively detailed in publicly accessible literature, research trajectories for its analogues are well-established and provide a clear roadmap for future investigations. uni.lu The primary avenues of research focus on synthesizing and evaluating analogues by modifying the three core components of the molecule: the piperidine ring, the phenyl ring, and the benzylic methylene (B1212753) bridge.

Key research directions include:

Exploration of Phenyl Ring Substitutions : Building on the core structure, researchers can introduce various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions of the phenyl ring to probe electronic and steric effects on bioactivity. This approach is standard in SAR studies, such as those performed on N-arylmethyl piperidines for anti-HIV activity. nih.gov

Modification of the Piperidine Scaffold : Introducing substituents onto the piperidine ring itself can create chiral centers and rigidify the conformation, potentially leading to increased potency and selectivity for a specific biological target.

Screening Against Diverse Biological Targets : Given the broad spectrum of activity for piperidine derivatives, analogues of Piperidine, 1-((2-methoxyphenyl)methyl)- represent promising candidates for screening in various therapeutic areas. Drawing from the activity of related compounds like Methoxphenidine, initial efforts would logically focus on CNS targets, such as NMDA receptors. researchgate.net However, screening for anticancer, antimicrobial, and anti-inflammatory activities would also be a viable research path. researchgate.netijnrd.org

Development of Novel Synthetic Methodologies : A continuous area of chemical research is the development of more efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines. nih.gov Advances in this area will facilitate the creation of more complex and diverse libraries of analogues for biological evaluation.

Future research on this class of compounds will likely involve a multidisciplinary approach, combining organic synthesis, computational modeling, and a wide range of biological assays to identify novel lead compounds for drug development. clinmedkaz.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29175-53-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H19NO/c1-15-13-8-4-3-7-12(13)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

VMXYGBRFPZQIIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCCC2

Origin of Product

United States

Synthetic Methodologies for Piperidine, 1 2 Methoxyphenyl Methyl and Analogues

Direct N-Alkylation Strategies for Introducing the (2-Methoxyphenyl)methyl Group

Direct N-alkylation is a straightforward and widely employed method for synthesizing N-substituted piperidines. This approach involves the reaction of piperidine (B6355638) with a reagent that introduces the (2-methoxyphenyl)methyl group onto the nitrogen atom.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. researchgate.net This reaction typically proceeds in two steps: the formation of an iminium ion from the condensation of an amine (piperidine) and a carbonyl compound (2-methoxybenzaldehyde), followed by the reduction of this intermediate to the target amine. researchgate.netoup.com This process can often be performed in a single pot. oup.com

The reaction involves treating 2-methoxybenzaldehyde (B41997) with piperidine to form the corresponding enamine or iminium ion intermediate, which is then reduced in situ. oup.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. Sodium hydrogentelluride (NaTeH) has also been demonstrated as an effective reagent for the reductive amination of carbonyl compounds under mild conditions. oup.com Catalytic hydrogenation, often using platinum group metal (PGM) catalysts or PGM-free alternatives like cobalt-containing composites, is another effective reduction method. chim.itdonnu.edu.ua

The general scheme for this approach is as follows:

Reactants : Piperidine and 2-Methoxybenzaldehyde

Intermediate : Iminium ion

Reducing Agent : e.g., NaBH₄, NaBH(OAc)₃, H₂/Catalyst

Product : Piperidine, 1-((2-methoxyphenyl)methyl)-

Research on the reductive amination of p-methoxybenzaldehyde with di-iso-propylamine has shown high yields (ca. 88%) using a cobalt-containing composite catalyst under hydrogen pressure, indicating the viability of this method for similar substrates. donnu.edu.ua

Table 1: Examples of Reductive Amination Conditions This table is illustrative of general reductive amination conditions and not specific to the title compound unless otherwise noted.

Carbonyl CompoundAmineReducing Agent/CatalystSolventProduct YieldReference
BenzaldehydeButylamineSodium Hydrogentelluride (NaTeH)Ethanol (B145695)88% oup.com
CyclohexanoneAniline (B41778)Sodium Hydrogentelluride (NaTeH)Ethanol6% (21% with excess aniline) oup.com
p-MethoxybenzaldehydeDi-iso-propylamineCo-containing composite / H₂-~88% donnu.edu.ua

Alkylation with Halogenated (2-Methoxyphenyl)methyl Reagents

A second major strategy for direct N-alkylation is the reaction of piperidine with a (2-methoxyphenyl)methyl halide, such as 2-methoxybenzyl chloride or 2-methoxybenzyl bromide. google.com This is a classical nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile, displacing the halide from the benzyl (B1604629) reagent. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (DIEA). chemicalforums.com The choice of solvent is also critical; polar protic solvents like ethanol or aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used. researchgate.netchemicalforums.com

It has been noted that electron-donating groups on the benzyl chloride, such as a methoxy (B1213986) group, can increase the reactivity towards an Sₙ1 pathway, potentially leading to side reactions, for instance, with a protic solvent like ethanol. chemicalforums.com In such cases, switching to an aprotic solvent like DCM can be beneficial. chemicalforums.com

Table 2: Typical Conditions for N-Alkylation of Piperidine This table presents general conditions for N-alkylation and may require optimization for the specific synthesis of the title compound.

Alkylating AgentBaseSolventTemperatureNotesReference
Alkyl Bromide/IodideNone (initially)AcetonitrileRoom TempSlow addition of halide is recommended to avoid quaternary salt formation. researchgate.net researchgate.net
Substituted Benzyl ChlorideK₂CO₃Ethanol80°C (Microwave)Effective for various benzyl chlorides but may fail for methoxy-substituted variants. chemicalforums.com chemicalforums.com
4-Methoxybenzyl ChlorideDIEADCMRoom TempAlternative conditions for reactive Sₙ1 electrophiles. chemicalforums.com chemicalforums.com
Alkylating AgentNaHDMF0°C to RTStrong base conditions for deprotonating the amine. researchgate.net researchgate.net

Multicomponent Reactions Incorporating the Piperidine and (2-Methoxyphenyl) Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netresearchgate.net This approach is particularly valuable for rapidly building molecular complexity and is well-suited for the synthesis of complex piperidine scaffolds. researchgate.netnih.gov

For the synthesis of piperidine derivatives, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed. researchgate.net In the context of "Piperidine, 1-((2-methoxyphenyl)methyl)-", 2-methoxybenzaldehyde could serve as the aldehyde component. The reaction proceeds through a series of condensations and cyclizations to afford highly substituted piperidines. researchgate.net The use of catalysts, such as dual-functional ionic liquids, can promote these reactions under mild and environmentally friendly conditions. researchgate.net

Another MCR approach involves the reaction of an aldehyde, an amine, and a diene (as a 2-azadiene precursor) in a Diels-Alder type reaction. This can be expanded to a four-component reaction to create complex piperidone scaffolds. researchgate.net The versatility of MCRs allows for a wide range of substitution patterns on the piperidine ring to be accessed simply by varying the starting components. researchgate.net Biocatalytic methods using immobilized lipases have also been developed for the multicomponent synthesis of piperidines from benzaldehyde, aniline, and acetoacetate (B1235776) esters, offering a green chemistry approach. rsc.org

Reaction TypeComponentsKey FeaturesRef.
Pseudo Five-ComponentAromatic aldehydes, anilines, alkyl acetoacetatesEfficient synthesis of substituted piperidines, can be catalyzed by ionic liquids. researchgate.net
Four-Component Diels-AlderAldehyde, amine, diene precursor, dienophileCreates complex piperidone scaffolds in a single operation. researchgate.net
Biocatalytic MCRBenzaldehyde, aniline, acetoacetate esterUtilizes immobilized lipase (B570770) for a green synthesis of piperidines. rsc.org

Stereoselective and Asymmetric Synthesis of Piperidine, 1-((2-methoxyphenyl)methyl)- Analogues

Achieving stereocontrol in the synthesis of piperidine analogues is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several methods have been developed for the stereoselective and asymmetric synthesis of piperidines.

As mentioned previously, the nitro-Mannich reaction followed by reductive cyclization is a powerful tool for stereoselective synthesis. nih.govresearchgate.net The use of chiral catalysts, such as quinine-based trifunctional organocatalysts, can facilitate tandem aza-Henry reaction-cyclization to produce spiroxindole-pyrrolidines/piperidines with high enantioselectivity. frontiersin.org

Asymmetric intramolecular aza-Michael cyclizations have emerged as a robust method for synthesizing enantioenriched nitrogen heterocycles. whiterose.ac.uk Chiral phosphoric acids are effective catalysts for these reactions, particularly when using thioesters as Michael acceptors, leading to high yields and enantioselectivities in the synthesis of substituted piperidines. whiterose.ac.uk

Chemo-enzymatic approaches offer another avenue for asymmetric synthesis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysts.

Other stereoselective methods include:

Carbonyl ene and Prins cyclizations: These reactions of certain aldehydes can be directed to form either cis or trans 3,4-disubstituted piperidines by switching between Lewis and Brønsted acid catalysts, which control kinetic versus thermodynamic product formation. nih.govbirmingham.ac.uk

Metal-catalyzed cyclizations: Nickel-catalyzed asymmetric intramolecular Alder-ene reactions of 1,7-dienes can produce piperidine derivatives with high diastereo- and enantioselectivities. nih.gov

Organocatalysis: Organocatalysts can be used in intramolecular aza-Michael reactions to synthesize di- and tri-substituted piperidines with high enantiomeric enrichment. nih.gov

Precursor Synthesis and Derivatization Strategies for N-Substituted Piperidines

The synthesis of N-substituted piperidines like Piperidine, 1-((2-methoxyphenyl)methyl)-, often involves the initial construction of a piperidine ring, which is then functionalized at the nitrogen atom. Alternatively, the N-substituent can be introduced early in the synthesis and carried through the ring-forming steps.

A common strategy is the reductive amination of a piperidone precursor. For example, N-Boc-piperidin-4-one can be reacted with an amine, and the resulting imine is reduced to form the N-substituted piperidine. The Boc protecting group can then be removed and the nitrogen atom can be alkylated or acylated. researchgate.net The direct reductive amination of a piperidone with 2-methoxybenzylamine (B130920) would be a direct route to the target compound.

Derivatization of a pre-formed piperidine is a straightforward approach. Piperidine itself can be N-alkylated with 2-methoxybenzyl halide or subjected to reductive amination with 2-methoxybenzaldehyde.

Strategies for synthesizing the piperidine precursor itself are numerous:

Hydrogenation/Reduction of Pyridines: Substituted pyridines are common precursors to piperidines. The reduction of the pyridine (B92270) ring can be achieved using various catalytic hydrogenation methods. nih.gov

Intramolecular Cyclization: As discussed, various forms of intramolecular cyclization, including those involving alkenes, alkynes, and aza-Michael additions, are used to construct the piperidine ring. mdpi.comnih.gov

Directed Lithiation: The use of directed metalation, for example, the s-BuLi mediated lithiation of N-Boc protected heterocycles, allows for the introduction of substituents at specific positions before or after the formation of the core ring. whiterose.ac.uk

Once the N-substituted piperidine is formed, further modifications can be made to other positions on the ring, depending on the functionalities incorporated during the initial synthesis. ajchem-a.comnih.gov

Structure Activity Relationship Sar Studies of Piperidine, 1 2 Methoxyphenyl Methyl Analogues

Modifications on the Piperidine (B6355638) Ring System

Substituent Effects at C-2, C-3, C-4, and C-6 Positions

The introduction of substituents onto the piperidine ring profoundly influences the molecule's conformation, steric profile, and interaction with target proteins.

C-2 and C-6 Positions: Substitution at the C-2 and C-6 positions, adjacent to the nitrogen atom, directly impacts the steric environment around the N-benzyl group. Studies on 2,6-disubstituted N-benzylpiperidines, such as 1-Benzyl-2,6-bis(4-chlorophenyl)piperidin-4-one, show that these positions can accommodate bulky aryl groups, leading to potent antileishmanial activity. nih.gov The stereochemistry of these substituents is crucial; for instance, hydrogenation of substituted pyridines often leads to cis-piperidines, which can be subsequently epimerized to the thermodynamically more stable trans-diastereomers to relieve unfavorable 1,3-diaxial interactions. rsc.org

C-3 Position: The C-3 position offers a vector for substitution that projects away from the core of the molecule. Analogues such as 3-phenoxypropyl piperidines have been explored as ORL1 receptor agonists, demonstrating that this position is suitable for introducing flexible side chains to probe receptor binding pockets. nih.gov

C-4 Position: The C-4 position is the most extensively studied substitution site on the piperidine ring of N-benzylpiperidine analogues. It is distal to the nitrogen atom, allowing for the introduction of large and complex functional groups without significant steric hindrance to the core scaffold. This position has been pivotal in the development of potent acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.govnih.gov For example, attaching a (5,6-dimethoxy-1-oxoindan-2-yl)methyl group at C-4 resulted in one of the most potent AChE inhibitors known, with an IC50 of 5.7 nM. nih.gov Similarly, introducing a 2-(N-benzoylamino)ethyl side chain at this position, particularly with a bulky para-substituent on the benzamide (B126) ring, led to a substantial increase in AChE inhibitory activity. nih.gov The basicity of the piperidine nitrogen is vital for this activity, as replacing the N-benzylpiperidine with an N-benzoylpiperidine renders the compound almost inactive. nih.gov

Table 1: Effect of C-4 Substitution on AChE Inhibitory Activity of N-Benzylpiperidine Analogues
CompoundC-4 SubstituentAChE IC50 (nM)Reference
13e (Donepezil)(5,6-dimethoxy-1-oxoindan-2-yl)methyl5.7 nih.gov
212-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl0.56 nih.gov

Ring System Alterations (e.g., Piperidinones, Piperazines as Related Scaffolds)

Altering the piperidine ring itself to related scaffolds like piperidinones or piperazines serves as a common strategy to modulate physicochemical properties and biological activity.

Piperidinones: The introduction of a carbonyl group into the piperidine ring, forming a piperidinone, changes the geometry and electronic properties of the scaffold. N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for various biological activities, including antimicrobial effects. researchgate.net The carbonyl group can act as a hydrogen bond acceptor, potentially forming new interactions with a biological target.

Piperazines: Replacing the C-4 methylene (B1212753) group of piperidine with a nitrogen atom to form a piperazine (B1678402) ring is a frequent bioisosteric substitution. This change significantly impacts properties such as basicity, polarity, and metabolic stability. In a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the replacement of a benzylpiperidine with a benzylpiperazine scaffold resulted in a slight decrease in potency (IC50 of 489 nM for the piperazine vs. 193–199 nM for piperidine analogues) but was compensated for by markedly improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including higher aqueous solubility and greater stability in human plasma and liver microsomes. unisi.it Similarly, N-benzylpiperazine (BZP) itself is known to have psychoactive effects qualitatively similar to amphetamine, acting as a dopamine (B1211576) and serotonin (B10506) releasing agent, highlighting the distinct pharmacological profile that can emerge from this scaffold alteration. bohrium.comnih.govuscourts.gov

Table 2: Comparison of Piperidine and Piperazine Scaffolds as MAGL Inhibitors
ScaffoldPotency (IC50 in U937 cells)ADME PropertiesReference
Benzylpiperidine~193-199 nMStandard unisi.it
Benzylpiperazine~489 nMIncreased solubility, greater plasma/microsomal stability unisi.it

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms is a critical determinant of biological activity. For substituted piperidines, which are non-planar, stereoisomerism significantly influences how the molecule fits into a target's binding site. The synthesis of substituted piperidines often yields diastereomeric mixtures (cis and trans), and their separation and individual testing are essential for understanding SAR. whiterose.ac.uk

For 2,3-disubstituted N-benzyl piperidines, the cis isomer may have one substituent in an axial position and one in an equatorial position. Base-mediated epimerization can convert this to the more stable trans isomer, where both substituents can occupy equatorial positions, thereby relieving steric strain. rsc.org This conformational preference directly affects the molecule's shape and its ability to interact with a receptor. In studies of aminoethyl-substituted piperidines as sigma receptor ligands, the separated cis and trans diastereomers exhibited different binding affinities, underscoring the importance of stereochemistry for activity. researchgate.net

Modifications on the (2-Methoxyphenyl)methyl N-Substituent

The N-benzyl group is a key pharmacophoric element, often involved in π-π stacking or hydrophobic interactions within a receptor's catalytic or peripheral site. nih.gov Modifications to this group, particularly the methoxy (B1213986) substituent, can fine-tune these interactions.

Alterations to the Methoxy Group (e.g., Hydroxyl, Other Alkoxy, Halogen Analogues)

Replacing the methoxy group with other functionalities alters electronic properties, hydrogen bonding capability, and size. In a series of N-benzylpiperidine-based cholinesterase inhibitors, the effect of various substituents on the benzyl (B1604629) ring was explored. nih.gov

Halogens: Replacing the methoxy group with halogen atoms revealed a clear trend for AChE inhibition: activity decreased in the order Br > Cl > F. This suggests that factors like atom size, polarizability, and the potential to form halogen bonds may be important for binding. nih.gov

Methoxy Group: The presence of a methoxy group, regardless of its position, was found to reduce inhibitory activity compared to the unsubstituted N-benzylpiperidine analogue. nih.gov

Hydroxyl Group: Replacing the methoxy group with a hydroxyl group introduces a hydrogen bond donor, which can fundamentally alter binding interactions. The compound 1-(3-Hydroxybenzyl)piperidine is used as an intermediate in the development of drugs targeting neurological disorders, indicating the pharmacological relevance of this functional group. chemimpex.com

Table 3: Influence of N-Benzyl Substituent on AChE Inhibition
Substituent on Benzyl RingRelative AChE Inhibitory ActivityReference
-Br (para)Most Active (among halogens) nih.gov
-Cl (para)Intermediate nih.gov
-F (para)Least Active (among halogens) nih.gov
-OCH3 (ortho, meta, or para)Reduced activity vs. unsubstituted nih.gov

Positional Isomerism of the Methoxy Group (ortho-, meta-, para-methoxyphenyl)

The position of the methoxy group on the benzyl ring dictates the spatial orientation of this substituent and, consequently, how the entire N-benzyl moiety is presented to the biological target. Studies systematically comparing ortho-, meta-, and para- substituted analogues have revealed that positional changes can have a significant impact on activity.

In the development of cholinesterase inhibitors, positional isomerism was key. While methoxy substitution generally decreased activity, the effect of a methyl group was position-dependent. Substitution at the ortho- or meta- position (15b and 15c) resulted in activity comparable to the unsubstituted parent compound, whereas a para--methyl substituent (15d) led to reduced inhibitory activity. nih.gov This indicates that the para position may be sterically or electronically sensitive, and placing substituents there can disrupt optimal binding. The parent compound of this article, with its ortho-methoxy group, fits into a structural paradigm where this position is frequently explored to modulate ligand-receptor interactions.

Extension or Variation of the Alkyl Linker Chain between Nitrogen and Aryl Group

The length and nature of the alkyl chain connecting the piperidine nitrogen to the aryl group are critical determinants of biological activity in analogues of Piperidine, 1-((2-methoxyphenyl)methyl)-. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to this linker can significantly impact receptor binding affinity and selectivity.

In a series of analogues designed as probes for the dopamine D2 receptor, the length of the linker between a piperidine core and a 1-(2-methoxyphenyl)piperazine (B120316) moiety was investigated. nih.gov Specifically, compounds with a direct connection were compared to those with a methylene (-CH2-) linker. This extension of the linker was a key modification in exploring the spatial requirements of the receptor's binding pocket. nih.gov

Similarly, in the development of potent and selective μ-opioid receptor (MOR) agonists based on a different piperidine scaffold, the linker between the piperidine and phenyl rings was identified as playing a pivotal role in modulating binding affinity and selectivity. researchgate.net This highlights a general principle that the linker's flexibility, length, and conformational preferences are key factors in orienting the aryl group correctly for optimal interaction with the target receptor. Research on other piperidine-based ligands, such as those targeting the ORL1 (NOP) receptor, has also extensively explored the 3-phenoxypropyl linker, indicating the importance of a more extended and flexible chain for activity at certain receptors. nih.gov

These findings collectively underscore the significance of the linker region. Altering its length can change the distance between the crucial pharmacophoric elements—the basic nitrogen of the piperidine and the substituted aryl ring—thereby affecting how the ligand fits within the receptor binding site.

Substitutions on the Phenyl Ring (e.g., Halogens, Alkyl Groups)

The pattern of substitution on the phenyl ring of 1-((2-methoxyphenyl)methyl)-piperidine analogues is a central element in defining their pharmacological profile. SAR studies have systematically explored the introduction of various substituents, such as halogens and alkyl groups, to probe the electronic and steric requirements of the receptor binding sites.

The position and nature of these substituents can drastically alter binding affinity and selectivity. For instance, in a series of N-benzylpiperidine derivatives developed as multi-target inhibitors for Alzheimer's disease, the introduction of halogen substituents at the 3-position of the benzyl ring did not lead to an enhancement of activity against acetylcholinesterase (AChE). mdpi.com Conversely, studies on N-arylpiperazine-based compounds targeting dopamine receptors have shown that substitutions on the phenyl ring are critical. In one study, a 2-methoxyphenyl group led to a threefold increase in affinity for the D3 receptor compared to an unsubstituted phenyl ring. acs.org The same study found that introducing two chlorine atoms at the 2- and 3-positions of the phenyl ring resulted in the highest D3 receptor affinity among the tested analogues. acs.org

Further research into oximino-piperidino-piperidine amides as CCR5 receptor antagonists found that substitutions such as 4-Br, 4-CF3, and 4-Cl on the phenyl group were well-tolerated, maintaining potent anti-HIV activity. researchgate.net This indicates that for certain targets, the binding pocket can accommodate bulky and electron-withdrawing groups at the para-position of the phenyl ring. The collective evidence suggests that the electronic properties (electron-donating vs. electron-withdrawing) and the size and position of the substituents are key factors that modulate ligand-receptor interactions. science.govmdpi.com

Compound SeriesPhenyl Ring SubstitutionEffect on Biological ActivityTarget Receptor/EnzymeReference
N-benzylpiperidine derivatives3-HalogenDid not enhance activityAcetylcholinesterase (AChE) mdpi.com
1-Arylpiperazine derivatives2-Methoxy~3-fold enhancement in affinityDopamine D3 Receptor acs.org
1-Arylpiperazine derivatives2,3-DichloroHighest affinity in the seriesDopamine D3 Receptor acs.org
Oximino-piperidino-piperidine amides4-Br, 4-CF3, 4-ClWell-tolerated, maintained potent activityCCR5 Receptor researchgate.net

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govbaranlab.orguniroma1.it These approaches involve modifying the core structure (scaffold) of a molecule, such as the piperidine or methoxyphenyl ring system in the parent compound. nih.gov

Bioisosteric replacement of the piperidine ring is a common strategy to modulate physicochemical properties like lipophilicity and basicity, or to improve metabolic stability. researchgate.net For example, bicyclic mimetics such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as piperidine bioisosteres. researchgate.net Replacing a piperidine ring with these spirocyclic systems can lead to a decrease in lipophilicity (logP) while maintaining or altering basicity (pKa), which can be advantageous for optimizing pharmacokinetic profiles. researchgate.net Another approach involves the use of a bridged piperidine moiety as a bioisostere for a phenyl ring, which has been shown to improve drug-like properties like solubility and lipophilicity. nih.gov

Scaffold hopping aims to replace the central core with a structurally distinct moiety that preserves the spatial arrangement of key interacting groups. bhsai.org For instance, the piperidine ring, which serves as a scaffold to position the basic nitrogen and the arylmethyl substituent, could be replaced with other heterocyclic systems. The goal is to identify new scaffolds that can reproduce the pharmacophore of the original molecule but offer advantages such as novel intellectual property, improved synthetic accessibility, or a better side effect profile. uniroma1.it In some cases, even simple modifications like ring opening or closing can be effective procedures that lead to new compound classes and are considered a form of scaffold hopping. nih.gov

Original ScaffoldBioisosteric/Hopped ScaffoldKey Property ChangeReference
Piperidine1-Azaspiro[3.3]heptaneReduced lipophilicity, improved metabolic stability researchgate.net
Piperidine2-Azaspiro[3.3]heptaneReduced lipophilicity researchgate.net
PhenylBridged PiperidineImproved solubility and lipophilicity nih.gov
Imidazopyridine1,2,4-TriazolopyridineImproved metabolic stability, decreased clogP

Correlation of Structural Motifs with Specific Biological Responses

The specific biological response of analogues of Piperidine, 1-((2-methoxyphenyl)methyl)- is intricately linked to their distinct structural motifs. SAR studies have established clear correlations between particular chemical features and the resulting activity at various biological targets, including opioid, dopamine, and sigma receptors.

A key structural component is the N-benzyl moiety. For a series of piperidine analogues, modifications to this group were crucial for their activity as dopamine transporter (DAT) ligands. nih.gov The introduction of 4'-alkenyl and 4'-alkynyl substituents on the phenyl ring produced potent compounds, demonstrating that the electronic and steric nature of this part of the molecule directly influences DAT binding. nih.gov In a different context, research on a piperidine scaffold that diverged from targeting the dopamine D4 receptor to the sigma 1 (σ1) receptor highlighted the key SAR components driving this change in selectivity. researchgate.net This work underscores how subtle modifications can retarget a molecule from one receptor to another. researchgate.net

The interplay between the linker and the phenyl ring substituents is also critical for determining selectivity and potency. In the development of MOR agonists, both the linker and the phenyl substituent pattern were found to be pivotal for binding affinity and selectivity. researchgate.net Similarly, for ligands targeting dopamine D2 and D3 receptors, an extended and more linear conformation in the linker was found to be crucial for D3 receptor selectivity. researchgate.net The addition of a 2-methoxy group on the phenyl ring enhanced D3 affinity, but also increased D2 affinity, thereby reducing selectivity. acs.org However, combining this with a 3-chloro substituent to give a 2,3-dichlorophenyl moiety led to compounds with the highest D3 affinity, illustrating a synergistic effect between substituents. acs.org

Based on a thorough review of the available scientific literature, there is no specific research data corresponding to the compound "Piperidine, 1-((2-methoxyphenyl)methyl)-" for the outlined molecular interactions and mechanistic insights.

Searches for this specific compound, including its synonyms such as "1-(2-methoxybenzyl)piperidine" and its CAS number (20847-83-8), did not yield published studies detailing its binding affinity, selectivity, or functional activity at the following receptor and enzyme targets:

Dopamine D2 Receptor (D2 DAR)

Serotonin Receptors (5-HT1A, 5-HT6, 5-HT7, 5-HT1F)

Sigma Receptors (S1R, S2R)

P2Y14 Receptor

GPR6

Enzyme Inhibition

The scientific literature contains extensive research on structurally related compounds, particularly those containing a (2-methoxyphenyl)piperazine moiety, which show activity at dopamine and serotonin receptors. However, this information does not apply to the specific piperidine derivative requested.

Due to the strict requirement to focus solely on "Piperidine, 1-((2-methoxyphenyl)methyl)-" and the absence of relevant data for this compound in the specified contexts, it is not possible to generate the requested article.

Molecular Interactions and Mechanistic Insights Via Target Engagement

Enzyme Inhibition Studies and Kinetic Analysis

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

AChE and BuChE are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Research in this area would involve determining the IC₅₀ values of Piperidine (B6355638), 1-((2-methoxyphenyl)methyl)- against both enzymes to assess its potency and selectivity.

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is involved in the metabolism of signaling lipids. Its inhibition is being explored for the treatment of hypertension, inflammation, and pain. An investigation into the interaction of the subject compound with sEH would provide insights into its potential as an anti-inflammatory or antihypertensive agent.

SHP2 Protein Inhibition

SHP2 is a protein tyrosine phosphatase that plays a role in cell growth and signaling pathways. Dysregulation of SHP2 is implicated in various cancers, making it an important oncology target. Studies on the inhibition of SHP2 by Piperidine, 1-((2-methoxyphenyl)methyl)- would be necessary to evaluate its anticancer potential.

PI3 Kinase-alpha Inhibition

PI3 Kinase-alpha is a key component of a signaling pathway that is often hyperactivated in cancer, promoting tumor growth and survival. Assessing the inhibitory activity of the compound against this enzyme would be a critical step in determining its viability as a cancer therapeutic.

Neuraminidase Inhibition in Antiviral Contexts

Neuraminidase is an enzyme found on the surface of influenza viruses that is essential for the release of new virus particles from infected cells. Neuraminidase inhibitors are a major class of antiviral drugs. Research into the ability of Piperidine, 1-((2-methoxyphenyl)methyl)- to inhibit this enzyme would explore its potential as an antiviral agent.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. These simulations provide valuable information about the binding mode and affinity of the ligand-target complex. For Piperidine, 1-((2-methoxyphenyl)methyl)-, docking studies with the aforementioned targets would elucidate the specific amino acid residues involved in the interaction and help in understanding the structural basis of its (hypothetical) inhibitory activity.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability

Molecular dynamics simulations offer a more dynamic view of the ligand-target interaction over time. These simulations can assess the stability of the predicted binding pose from docking studies and provide insights into the conformational changes that may occur upon ligand binding. MD simulations would be instrumental in confirming the stability of the interaction between Piperidine, 1-((2-methoxyphenyl)methyl)- and the target proteins, thus providing a more comprehensive understanding of its binding dynamics.

Identification and Characterization of Key Amino Acid Residues in Binding Pockets

Detailed molecular interaction studies specifically characterizing the binding pocket and key amino acid residues for Piperidine, 1-((2-methoxyphenyl)methyl)- are not extensively available in the public domain. Computational and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, which are necessary to definitively identify these interactions for a specific compound, have not been widely published for this particular molecule.

However, research on structurally related piperidine and N-arylpiperazine derivatives provides valuable insights into the potential binding modes and key interactions that molecules of this class may form with their biological targets. These studies, often employing molecular docking and molecular dynamics simulations, can help infer the probable nature of the binding pocket.

For instance, in studies of dopaminergic ligands that share structural similarities with Piperidine, 1-((2-methoxyphenyl)methyl)-, a crucial interaction has been identified within the dopamine (B1211576) D2 receptor (D2DR). A significant stabilizing interaction proposed by docking analyses is the formation of a salt bridge between the protonated nitrogen of the piperidine ring and the carboxylate side chain of a specific aspartic acid residue, Asp114 , located in transmembrane helix 3 (TMH3) of the receptor. nih.gov This ionic bond is a common and critical anchor point for many dopaminergic ligands.

Furthermore, investigations into other piperidine-containing ligands targeting various receptors, such as sigma receptors, have highlighted the importance of specific amino acid residues in defining the binding affinity and selectivity. While the exact residues are not always specified in general literature, molecular dynamics simulations have been noted to reveal the crucial amino acid residues that interact with the most promising compounds. nih.govrsc.org These interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the ligand's orientation and stability within the binding pocket.

The table below summarizes key amino acid interactions identified for structurally related compounds, which may suggest potential interaction points for Piperidine, 1-((2-methoxyphenyl)methyl)-. It is critical to note that this information is based on analogous compounds and not on direct studies of the subject molecule.

Receptor Target (example)Interacting Residue (example)Type of InteractionSignificance
Dopamine D2 ReceptorAsp114Salt Bridge / Ionic BondAnchors the ligand in the binding pocket. nih.gov

Future computational and structural studies focused specifically on the complex of Piperidine, 1-((2-methoxyphenyl)methyl)- with its biological target(s) are necessary to precisely identify and characterize the key amino acid residues involved in its binding. Such studies would provide a more definitive understanding of its mechanism of action at the molecular level.

In Vitro Biological Activity Evaluation of Piperidine, 1 2 Methoxyphenyl Methyl Analogues

Anticancer/Antiproliferative Activity Assessment

Piperidine (B6355638) and its derivatives have emerged as a significant class of compounds in oncology research, demonstrating notable efficacy against various cancer cell lines. nih.gov These molecules have been shown to induce cell death and inhibit proliferation through diverse mechanisms of action. nih.govnih.gov

The cytotoxic effects of piperidine analogues have been documented across a spectrum of human cancer cell lines. For instance, the molecule 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride demonstrated a significant cytotoxic effect on A549 lung cancer cells, with an IC50 value of 32.43 µM. nwmedj.org The cytotoxicity was dose-dependent, with the highest toxicity (66.90%) observed at a concentration of 100 µM. nwmedj.org

Other studies have highlighted the broad-spectrum anticancer potential of piperidine derivatives. A piperidine derivative synthesized from Tamoxifen, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7, a cell line similar to T47D) and ER negative (MDA-MB-231) breast cancer cells. nih.gov Furthermore, various derivatives have shown high cytotoxicity against melanoma and MCF7 cancer cell lines. dut.ac.za Novel trans-platinum piperidine complexes have also been developed, with trans-[PtCl2(4-pic)(pip)] and trans-[PtCl2(4-pic)(pz)]HCl showing potent cytotoxicity against cisplatin-sensitive C-26 and OV-1063 tumor cell lines. nih.gov

Cytotoxicity of Piperidine Analogues in Human Cancer Cell Lines
CompoundCell LineActivity MetricValueSource
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung)IC5032.43 µM nwmedj.org
trans-[PtCl2(4-pic)(pip)]C-26 (Colon)IC504.5 µM nih.gov
trans-[PtCl2(4-pic)(pz)]HClC-26 (Colon)IC505.5 µM nih.gov
trans-[PtCl2(4-pic)(pip)]OV-1063 (Ovarian)IC506.5 µM nih.gov
trans-[PtCl2(4-pic)(pz)]HClOV-1063 (Ovarian)IC507.4 µM nih.gov
DTPEPMCF-7 (Breast)Inhibited cell proliferation nih.gov
DTPEPMDA-MB-231 (Breast)Inhibited cell proliferation nih.gov

The anticancer effects of piperidine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. researchgate.net For example, the piperidine derivative DTPEP was found to restrict the cell cycle in the G0/G1 phase in both MDA-MB-231 and MCF-7 breast cancer cells. nih.gov

In glioblastoma (LN-18) and breast cancer (MDA-MB-231) cell lines, certain novel piperidine derivatives have been shown to induce a high rate of apoptosis and cause cell cycle arrest in the S and G2/M phases. researchgate.net Similarly, a novel piperine (B192125) derivative, MHJ-LN, was found to block G1/S cell cycle progression and induce apoptosis in triple-negative breast cancer cells by activating the MDM2-p53 pathway. nih.gov Other research on pyrazolidine-3,5-dione (B2422599) derivatives revealed that they can induce early cellular apoptosis in MGC-803 cells through the activation of caspases-9/3. rsc.org Trans-platinum piperidine complexes have also been confirmed to cause apoptotic cell death, as evidenced by early phosphatidylserine (B164497) exposure and caspase activation. nih.gov

Anti-inflammatory Activity and Mechanisms

Several piperidine analogues have demonstrated significant anti-inflammatory properties in various in vitro models. The mechanisms underlying this activity often involve the inhibition of key inflammatory processes such as protein denaturation and the production of inflammatory mediators.

Studies have shown that certain 4-benzylpiperidine (B145979) derivatives can inhibit heat-induced albumin denaturation, a common in vitro assay for anti-inflammatory activity. irjpms.com The activity was found to be dose-dependent. irjpms.com Similarly, N-Phenyl Piperazine (B1678402) derivatives have shown a dose-dependent anti-inflammatory response in the bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org At a concentration of 500 µg/mL, these compounds displayed 85-90% anti-inflammatory effects. biomedpharmajournal.org

Other research has focused on the ability of piperidine-containing compounds to suppress the production of inflammatory mediators in cell-based assays. Curcumin analogues featuring a diarylidene-N-methyl-4-piperidone core were investigated for their effects on RAW 264.7 macrophage cells. chemrxiv.org These compounds were found to reduce the production of nitric oxide (NO), a key inflammatory species. chemrxiv.org Further investigations into a new piperazine derivative showed it could reduce cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov The degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) is mediated by the enzyme monoacylglycerol lipase (B570770) (MAGL), which generates the pro-inflammatory precursor arachidonic acid; inhibitors of MAGL, including piperidine derivatives, are considered to have anti-inflammatory properties. unisi.it

Antioxidant Activity and Free Radical Scavenging Assays (e.g., DPPH, CUPRAC)

The antioxidant potential of piperidine analogues has been widely evaluated using various in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays are commonly employed for this purpose.

A study evaluating six novel piperidine derivatives found a wide range of DPPH radical scavenging activity. academicjournals.orgresearchgate.net At a concentration of 1000 µg/ml, one compound demonstrated the highest scavenging capacity of 78%, while another showed the least at 49%. academicjournals.orgresearchgate.net In contrast, another study on a synthesized piperidine molecule reported limited DPPH radical scavenging activity, with only 23.4±1.9% inhibition at a 250 µg/mL concentration, and noted that 50% inhibition could not be reached. nwmedj.org This same study also evaluated the compound using the CUPRAC assay. nwmedj.org

The structural features of the piperidine derivatives play a crucial role in their antioxidant capacity. Derivatives containing phenol (B47542) and methoxy (B1213986) groups have been shown to exhibit better antioxidant activity compared to unsubstituted aryl derivatives in DPPH assays. who.int One such compound exhibited excellent antioxidant activity with an IC50 value of 1.84±0.15µg/ml, which was comparable to the standard ascorbic acid. who.int The presence of electron-donating groups, such as methoxy and methyl, on the phenyl ring has been associated with significant free radical scavenging activity in DPPH, ABTS, superoxide, hydroxyl, and NO scavenging assays. researchgate.net

Antioxidant Activity of Piperidine Analogues
Compound/Derivative TypeAssayKey FindingSource
Piperidine derivative (Compound 8)DPPH78% scavenging capacity at 1000 µg/ml academicjournals.orgresearchgate.net
Piperidine derivative (Compound 6)DPPH49% scavenging capacity at 1000 µg/ml academicjournals.orgresearchgate.net
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideDPPH23.4±1.9% inhibition at 250 µg/mL nwmedj.org
2,6-diphenylpiperidine-4-one with phenol/methoxy groups (Compound 1b)DPPHIC50 of 1.84±0.15µg/ml who.int
Derivatives with electron-donating groupsDPPH, ABTS, etc.Exhibited significant free radical scavenging researchgate.net

Antimicrobial and Antifungal Activity against Pathogenic Strains

Piperidine derivatives have been identified as a promising source of new antimicrobial and antifungal agents, demonstrating activity against a variety of pathogenic bacteria and fungi.

The antibacterial efficacy of piperidine analogues has been tested against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized piperidine derivatives were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com One of the compounds, (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate, showed good activity against S. aureus and was also active against E. coli when compared to the standard drug chloramphenicol. biointerfaceresearch.com

Another comprehensive study of six novel piperidine derivatives reported potent inhibitory activity against seven bacterial strains: Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org One particular compound exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against all seven bacteria tested. academicjournals.org Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also shown good antibacterial activity against S. aureus, E. coli, and B. subtilis when compared with the standard drug ampicillin. biomedpharmajournal.org However, not all derivatives show broad activity; some meta-alkoxyphenylcarbamates containing an N-phenylpiperazine fragment were found to be inactive against Staphylococcus aureus ATCC 6538. nih.gov

Antibacterial Activity of Piperidine Analogues
Compound/Derivative TypeBacterial StrainResultSource
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureusGood activity vs. chloramphenicol biointerfaceresearch.com
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateEscherichia coliActive vs. chloramphenicol biointerfaceresearch.com
Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetra hydropyridine-3-carboxylate (Compound 6)B. subtilisMIC of 0.75 mg/ml academicjournals.org
Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetra hydropyridine-3-carboxylate (Compound 6)B. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteusMIC of 1.5 mg/ml academicjournals.org
Thiosemicarbazone derivatives of piperidonesS. aureus, E. coli, B. subtilisGood activity vs. ampicillin biomedpharmajournal.org

The antifungal activity of piperidine derivatives has also been evaluated against various pathogenic fungi. Certain piperidine derivatives showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, these same compounds displayed no activity against Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.orgresearchgate.net

Thiosemicarbazone derivatives of piperidones demonstrated significant antifungal activity against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans when compared to the standard drug terbinafine. biomedpharmajournal.org More recently, novel thymol (B1683141) derivatives incorporating a piperidine moiety were found to have remarkable in vitro antifungal activity against the plant pathogens Phytophthora capsici and Sclerotinia sclerotiorum, with efficacy superior to commercial fungicides. nih.gov

Antifungal Activity

The piperidine nucleus is a core structure in various compounds investigated for antifungal properties. Studies on diverse piperidine derivatives have revealed a spectrum of activity against clinically relevant and plant pathogenic fungi. For instance, certain piperidine-based surfactants have demonstrated antifungal properties against Candida albicans and Cryptococcus neoformans. rsc.org Similarly, novel thymol derivatives incorporating a piperidine moiety have shown remarkable in vitro activity against plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum, with efficacy superior to some commercial fungicides. researchgate.netresearchgate.net

The structural configuration and substituents on the piperidine ring play a critical role. In a series of 6-alkyl-2,3,4,5-tetrahydropyridines, antifungal activity was found to be associated with the length of the C-6 alkyl side chain; compounds with chain lengths from C14 to C18 showed varying degrees of activity against Cryptococcus neoformans and Candida species. researchgate.net Specifically, a derivative with a C16 alkyl chain, 6-hexadecyl-2,3,4,5-tetrahydropyridine, exhibited minimum fungicidal concentrations (MFCs) of 3.8 µg/mL against C. neoformans and 15.0 µg/mL against C. albicans. researchgate.net

While the broader class of piperidine derivatives has been a source of compounds with antifungal potential, specific data on the antifungal activity of Piperidine, 1-((2-methoxyphenyl)methyl)- or its immediate analogues is not extensively detailed in the reviewed literature. The existing research underscores the necessity of specific substitutions on the piperidine scaffold to confer significant antifungal action.

Table 1: In Vitro Antifungal Activity of Selected Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class/Derivative Fungal Strain Activity Metric Value Reference
Piperidine-containing thymol derivative (5m) Phytophthora capsici EC50 8.420 µg/mL researchgate.net
Piperidine-containing thymol derivative (5t) Phytophthora capsici EC50 8.414 µg/mL researchgate.net
Piperidine-containing thymol derivative (5v) Sclerotinia sclerotiorum EC50 12.829 µg/mL researchgate.net
6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) Cryptococcus neoformans MFC 3.8 µg/mL researchgate.net
6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) Candida albicans MFC 15.0 µg/mL researchgate.net
6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) Candida glabrata MFC 7.5 µg/mL researchgate.net
6-Heptadecyl-2,3,4,5-tetrahydropyridine (5f) Cryptococcus neoformans MFC 7.5 µg/mL researchgate.net

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The piperidine scaffold has been identified as a promising chemotype in the search for new antitubercular agents. Various analogues have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), including the virulent H37Rv strain.

Screening of compound libraries has identified piperidinol and 4-aminopiperidine (B84694) series as having potential antimycobacterial activity. researchgate.netnih.gov Subsequent optimization of a novel piperidinol hit led to the synthesis of a library of analogues. nih.govnih.govresearchgate.net Among these, compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and its (S)-enantiomer demonstrated good activity against M. tuberculosis. nih.gov

Structure-activity relationship (SAR) studies on different series of piperidine derivatives have highlighted the importance of specific substitutions. For instance, in a series of pyrazoline derivatives, a methyl group substitution on a phenyl ring attached to the pyrazoline core had a favorable effect on inhibitory activity against the H37Ra strain of M. tuberculosis. mdpi.com In another study involving piperazine-benzofuran hybrids, several compounds exhibited significant in vitro activity against Mtb H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL, which is superior to the first-line drug ethambutol (B1671381) (MIC 1.56 µg/mL). nih.gov Similarly, certain spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives have shown significant inhibition, with one compound exhibiting a MIC value of 3.72 µM against the H37Ra strain. researchgate.net

However, not all modifications lead to potent compounds. Exploration of the 4-aminopiperidine (PIP) series for its ability to inhibit aerobic growth of M. tuberculosis showed that while the initial chemotype was potent, commercially available analogues failed to show activity, indicating a narrow SAR. researchgate.net A study on aryl- and heteroaryl-chalcones found that a derivative with a 2-methoxyphenyl unit showed only weak activity against M. tuberculosis H37Rv, with an IC90 value of 59 µM. mdpi.com

These findings collectively suggest that while the piperidine core is a valid starting point for developing antitubercular agents, the specific nature and placement of substituents are crucial for achieving potent activity against Mycobacterium tuberculosis.

**Table 2: Antitubercular Activity of Selected Piperidine and Piperazine Analogues against M. tuberculosis*** *This table is interactive. You can sort and filter the data.

Compound Series Specific Analogue Strain MIC (µg/mL) Reference
Piperazine-benzofuran hybrid 4a H37Rv 0.78 nih.gov
Piperazine-benzofuran hybrid 4c H37Rv 0.78 nih.gov
Piperazine-benzofuran hybrid 4j H37Rv 0.78 nih.gov
Piperazine-benzofuran hybrid 4d H37Rv 1.56 nih.gov
Piperidinol analogue 4m - 1.4 nih.gov
Piperidinol analogue 4n - 1.6 nih.gov
Pyrazoline derivative 4a H37Ra 17 µM mdpi.com
Standard Drug Isoniazid H37Rv 0.05 nih.gov
Standard Drug Rifampicin H37Rv 0.1 nih.gov
Standard Drug Ethambutol H37Rv 1.56 nih.gov

Antiviral Activity (e.g., Influenza Virus Inhibition)

Piperidine-based derivatives have emerged as a significant class of novel and potent inhibitors of the influenza virus. nih.gov High-throughput screening campaigns have identified piperidine compounds that effectively inhibit influenza virus replication. rsc.orgnih.gov Mechanistic studies, such as time-of-addition experiments, indicate that these compounds can interfere with the early to middle stages of the viral replication cycle, after the virus has entered the host cell. rsc.orgnih.gov This mode of action is distinct from neuraminidase inhibitors, which act outside the host cell. rsc.org

Extensive structure-activity relationship (SAR) studies have been conducted to optimize these initial hits. For one series of compounds, it was found that an ether linkage between a quinoline (B57606) and the piperidine core was critical for inhibitory activity. nih.gov Optimization of this series led to the discovery of tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, which exhibited excellent inhibitory activity against a variety of influenza A (H3N2, H1N1) and B virus strains, with EC50 values as low as 0.05 µM. rsc.orgresearchgate.netnih.govnih.gov This compound also demonstrated a high selectivity index of over 160,000, indicating low cytotoxicity. researchgate.netnih.gov

Another class of piperidine derivatives, N-benzyl-4,4-disubstituted piperidines, has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. researchgate.net These compounds are thought to inhibit the low pH-induced membrane fusion process mediated by hemagglutinin (HA). researchgate.net Other research has focused on 1,2-annulated adamantane (B196018) piperidines, with one derivative proving to be 3.5-fold more active than amantadine (B194251) and equipotent to rimantadine (B1662185) against influenza A virus. nih.gov This particular compound showed a very high selectivity index (>732). nih.gov

These studies collectively highlight the potential of the piperidine scaffold in the development of new anti-influenza therapeutics that target different mechanisms of the viral life cycle.

Table 3: In Vitro Anti-Influenza Activity of Selected Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound/Analogue Virus Strain(s) Activity Metric Value Mechanism Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) Influenza A (H3N2, H1N1), Influenza B EC50 As low as 0.05 µM Replication Inhibition rsc.orgnih.gov
N-benzyl-4,4-disubstituted piperidines Influenza A (H1N1) - Low µM activity HA-mediated Fusion Inhibition researchgate.net
1,2-Annulated adamantane piperidine (23) Influenza A - 3.5x more active than amantadine - nih.gov
Isatin sulphonamide derivative (8) Influenza A (H1N1) IC50 0.0097 µM - mdpi.com

Neuropharmacological Activities

Analogues containing the (methoxyphenyl)piperidine or the closely related (methoxyphenyl)piperazine moiety are well-documented for their significant interactions with key components of the central nervous system, particularly monoamine transporters and neurotransmitter receptors.

Derivatives of piperidine have been extensively studied as ligands for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which are crucial for regulating monoaminergic signaling. nih.gov

The affinity for these transporters is highly dependent on the substitution pattern on the piperidine and associated aromatic rings. Studies on methylphenidate derivatives, which contain a piperidine ring, showed that affinities generally followed the order DAT > NET >> SERT. nih.govclinpgx.org Substitutions on the phenyl ring significantly influenced DAT affinity, with para- and meta-position substitutions often increasing affinity, while ortho-substitutions decreased it. nih.govclinpgx.org

In other series, such as 4-benzylpiperidine carboxamides, the nature of aromatic substituents and the length of a linker chain were critical in determining selectivity for SERT, NET, and DAT. biomolther.org For example, compounds with a biphenyl (B1667301) ring tended to show higher inhibition of SERT, while a 2-naphthyl ring enhanced inhibition of both NET and SERT. biomolther.org

Specifically, analogues of meperidine, another piperidine-containing structure, were generally more selective for SERT, with a 3,4-dichloro derivative being the most potent ligand for DAT and a 2-naphthyl derivative showing the most potent and selective binding for SERT. miami.edu Furthermore, 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for SERT, with Ki values ranging from 2 to 400 nM, comparable to the antidepressant fluoxetine. nih.gov

The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-known pharmacophore in ligands targeting these transporters. researchgate.net This structural motif is a component of compounds designed as dual 5-HT1A receptor ligands and serotonin transporter inhibitors. nih.gov The discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine, a simple piperazine analogue, had a preferentially high affinity for DAT underscores the significant impact of substitution on transporter affinity. nih.gov

Table 4: Monoamine Transporter Binding Affinities of Selected Piperidine/Piperazine Analogues This table is interactive. You can sort and filter the data.

Compound Class/Analogue Transporter Binding Affinity (Ki or IC50) Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine (Comp. 1) SERT 2 - 400 nM (Ki) nih.gov
Substituted dl-threo-methylphenidate derivatives DAT High affinity nih.govclinpgx.org
Substituted dl-threo-methylphenidate derivatives NET Moderate affinity nih.govclinpgx.org
Substituted dl-threo-methylphenidate derivatives SERT Low affinity nih.govclinpgx.org
1-(3-chlorophenyl)-4-phenethylpiperazine (4) DAT 18.6 nM (Ki) nih.gov
3,4-dichloro meperidine analogue (9e) DAT High potency miami.edu
2-naphthyl meperidine analogue (9g) SERT High potency and selectivity miami.edu

The (methoxyphenyl)piperidine and (methoxyphenyl)piperazine scaffolds are integral to many ligands that act as agonists or antagonists at various neurotransmitter receptors.

Serotonin Receptors: The 1-(2-methoxyphenyl)piperazine moiety is a classic structural element for high-affinity ligands of the serotonin 5-HT1A receptor. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com The compound 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a well-known potent 5-HT1A antagonist (Ki = 0.6 nM). nih.gov

NMDA Receptors: Piperidine derivatives have also been developed as specific antagonists for the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1/NR2B subtype. google.comnih.gov A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel and selective NR1/2B antagonist (IC50 = 0.63 µM). nih.gov Optimization of this lead resulted in compounds with improved potency and pharmacological profiles. nih.gov Notably, Methoxphenidine (also known as 2-MeO-diphenidine), which has the chemical structure 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine, is a structural analogue of the compound of interest and is reported to act as a selective NMDA receptor antagonist. researchgate.netresearchgate.net

Dopamine Receptors: 1-(2-methoxyphenyl)piperazine has been identified as an effective blocker of striatal dopaminergic receptors in the rat brain. ncats.io This suggests that this core structure can confer activity at dopamine receptors, in addition to its more widely recognized effects on serotonin receptors and transporters.

In Vitro Selectivity and Counter-Screening Studies

To ensure target specificity and minimize off-target effects, piperidine analogues developed for neuropharmacological targets are often subjected to in vitro selectivity and counter-screening studies.

For ligands targeting the 5-HT1A receptor, it is common to screen against other receptors to which they might also bind. For instance, the potent 5-HT1A antagonist NAN-190, which contains the 1-(2-methoxyphenyl)piperazine moiety, was found to bind with nearly equal high affinity to α1-adrenergic receptors. nih.gov Subsequent research focused on modifying the structure to improve selectivity, leading to an analogue, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, which retained high 5-HT1A affinity (Ki = 0.4 nM) but had a 160-fold greater selectivity over α1-adrenergic sites. nih.gov

In the development of NMDA NR1/2B receptor antagonists based on a 4-benzylpiperidine scaffold, lead compounds were assessed for their affinity for α1-adrenergic receptors and their ability to inhibit neuronal K+ channels to gauge potential side effect liability. nih.gov Structural modifications, such as the introduction of a hydroxyl group onto the piperidine ring, successfully decreased affinity for α1 receptors and reduced K+ channel inhibition while largely maintaining potency at the target NMDA receptor subtype. nih.gov

Similarly, when developing monoamine transporter inhibitors, selectivity is a key consideration. Methylphenidate derivatives that showed high affinity for DAT and NET were counter-screened against dopamine D1 and D2 receptors and were found to have no significant affinity for these receptor subtypes (IC50 > 500 nM). nih.govclinpgx.org In another study, a series of chlorophenylpiperazine (B10847632) analogues were evaluated for their affinity at both sigma (σ1 and σ2) receptors and the dopamine transporter (DAT). nih.gov This counter-screening revealed that while some analogues bound to sigma receptors, one compound, 1-(3-chlorophenyl)-4-phenethylpiperazine, displayed high affinity and greater than 160-fold selectivity for DAT over the other sites tested. nih.gov These studies demonstrate the importance of counter-screening to define the selectivity profile of novel piperidine-based compounds.

Theoretical and Computational Chemistry Studies Applied to Piperidine, 1 2 Methoxyphenyl Methyl Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties at the electronic level. For piperidine (B6355638) derivatives, these methods elucidate the relationships between structure, stability, and reactivity.

Density Functional Theory (DFT) has become a standard method for predicting the molecular geometry and electronic properties of organic compounds due to its balance of accuracy and computational cost. dergipark.org.trmdpi.com For analogues of Piperidine, 1-((2-methoxyphenyl)methyl)-, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional conformation (geometry optimization). nih.gov This process calculates bond lengths, bond angles, and dihedral angles in the ground state. nih.gov The optimized geometry is crucial as it represents the lowest energy state of the molecule and serves as the foundation for all other computational property predictions. nih.gov The theoretical geometric parameters are often compared with experimental data from X-ray crystallography, where available, to validate the computational method. nih.govnih.gov For example, studies on benzylpiperidine derivatives show a good correlation between calculated and experimental values for bond lengths and angles. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. dergipark.org.trresearchgate.net In studies of related benzylpiperidine structures, the HOMO and LUMO densities are often localized on specific regions, such as the aromatic rings, indicating the most probable sites for electronic transitions and charge transfer. nih.govnih.gov

ParameterDescriptionSignificance in Analogues
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
Energy Gap (ΔE) The energy difference between ELUMO and EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP surface map uses a color spectrum to represent the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov Green and yellow represent areas with intermediate or near-zero potential.

For analogues of Piperidine, 1-((2-methoxyphenyl)methyl)-, MEP maps often show the most negative potential (red) localized around electronegative atoms like the oxygen of the methoxy (B1213986) group and the nitrogen of the piperidine ring. nih.gov The most positive potential (blue) is typically found around the hydrogen atoms, particularly those attached to the aromatic ring. dergipark.org.tr This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. dergipark.org.tr It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. researchgate.net

In piperidine analogues, NBO analysis can reveal key stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen atom into adjacent anti-bonding orbitals. researchgate.net This analysis also provides insights into the nature of chemical bonds and the distribution of electron density, complementing the picture provided by MEP analysis. dergipark.org.tr

In silico Pharmacokinetic Predictions

In silico pharmacokinetic analysis, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is an essential component of modern drug discovery. eijppr.com These computational models predict how a drug candidate is likely to behave in the body, allowing researchers to identify and filter out compounds with poor pharmacokinetic profiles early in the development process. mdpi.com For piperidine analogues, various molecular descriptors and physicochemical properties are calculated to assess their drug-likeness.

Key predicted properties often include:

Lipinski's Rule of Five: A set of criteria (molecular weight ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate if a compound is likely to be orally active. Studies on novel piperidine derivatives often screen them against this rule. japtronline.com

Topological Polar Surface Area (TPSA): A descriptor used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. eijppr.com

Lipophilicity (logP): The octanol-water partition coefficient, which affects absorption, distribution, and toxicity. japtronline.com

Aqueous Solubility (logS): A critical factor for drug absorption and formulation.

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross into the central nervous system, which is vital for CNS-acting drugs. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like CYP2D6. mdpi.com

ADME PropertyTypical Prediction for Piperidine AnaloguesImportance
Gastrointestinal (GI) Absorption HighPredicts oral bioavailability.
Blood-Brain Barrier (BBB) Permeant Variable (Yes/No)Crucial for CNS targets. mdpi.com
P-glycoprotein (P-gp) Substrate Variable (Yes/No)Affects drug efflux and distribution.
CYP Isoform Inhibition (e.g., CYP2D6) Often predicted as inhibitorsIndicates potential for drug-drug interactions. mdpi.com
Lipinski's Rule Violations Typically 0Suggests good potential for oral bioavailability. japtronline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules and guide the design of more effective analogues. researchgate.net

The development of a QSAR model for piperidine derivatives typically involves these steps:

Data Set Collection: A series of piperidine analogues with experimentally measured biological activities (e.g., IC₅₀, Kᵢ) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). tandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machine, SVM), are used to create an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation, Q²) and external validation (using a separate test set of molecules). tandfonline.com A statistically robust model will have a high squared correlation coefficient (r²) and predictive squared correlation coefficient (Q²). tandfonline.comnih.gov

QSAR studies on piperidine derivatives have been used to predict various activities, including toxicity against pathogens and inhibitory activity at specific receptors. researchgate.netresearchgate.net The resulting models provide valuable insights into the structural requirements for a desired biological effect, such as the importance of specific substituents or electronic properties, thereby accelerating the drug design cycle. tandfonline.com

Ligand-Based and Structure-Based Drug Design Approaches

The integration of computational methods, including both ligand-based and structure-based drug design, has become a cornerstone in the rational development of novel therapeutic agents. For analogues of Piperidine, 1-((2-methoxyphenyl)methyl)-, these approaches have been instrumental in understanding their structure-activity relationships (SAR) and in guiding the design of compounds with improved potency and selectivity for various biological targets.

A notable application of these methodologies has been in the exploration of dopaminergic ligands. A series of sixteen novel 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized and evaluated for their affinity towards the dopamine (B1211576) D2 receptor (D2 DAR). nih.gov This research serves as a pertinent case study for understanding the SAR of compounds structurally related to Piperidine, 1-((2-methoxyphenyl)methyl)-.

Structure-based drug design, particularly molecular docking, was employed to elucidate the binding modes of these analogues within the D2 dopamine receptor. nih.gov The computational analysis revealed two primary proposed docking orientations. The more stable of these orientations is characterized by the formation of a salt bridge between the piperidine moiety of the ligand and the aspartic acid residue at position 114 (Asp114) of the D2 receptor. nih.gov This key interaction highlights the importance of the protonated piperidine nitrogen for anchoring the ligand within the binding pocket.

Molecular dynamics (MD) simulations were further performed on the most active compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, to investigate the stability of its interaction with the D2 receptor over time. nih.gov These simulations provide a more dynamic picture of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein.

The biological evaluation of these compounds provided valuable data for establishing a preliminary SAR. The affinity of the synthesized analogues for the D2 receptor was determined through in vitro competitive displacement assays. nih.gov The results, summarized in the table below, indicate that substitutions on the phenethyl moiety significantly influence the binding affinity.

CompoundStructureD2 DAR Affinity (Ki, nM)
1 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54
2 1-(2-methoxyphenyl)-4-{[1-(4-chlorophenethyl)piperidin-4-yl]methyl}piperazine120
3 1-(2-methoxyphenyl)-4-{[1-(phenethyl)piperidin-4-yl]methyl}piperazine250
4 1-(2-methoxyphenyl)-4-{[1-(4-methylphenethyl)piperidin-4-yl]methyl}piperazine300

The data reveals that the introduction of a nitro group at the meta position of the phenethyl ring results in the highest affinity for the D2 receptor among the tested analogues. nih.gov Conversely, unsubstituted or halogen-substituted derivatives exhibit lower, yet still significant, affinity. This information is crucial for ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) studies, which aim to correlate physicochemical properties with biological activity to predict the potency of novel compounds.

Conformational Analysis using Computational Methods

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For analogues of Piperidine, 1-((2-methoxyphenyl)methyl)-, computational methods are invaluable for exploring their conformational landscape and understanding the factors that govern their preferred shapes. The conformational flexibility of the piperidine ring and the rotational freedom around the bond connecting the benzyl (B1604629) group to the piperidine nitrogen are of particular interest.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair conformers, as well as the potential adoption of twist-boat conformations. For N-substituted piperidines, the orientation of the substituent on the nitrogen atom can significantly impact the conformational preferences of other groups on the ring.

In the case of Piperidine, 1-((2-methoxyphenyl)methyl)- and its analogues, a key conformational feature is the potential for restricted rotation around the C-N bond connecting the benzyl group to the piperidine. This phenomenon, known as atropisomerism, can arise from steric hindrance between the ortho-substituent on the phenyl ring (the methoxy group in this case) and the piperidine ring. Computational studies on other ortho-substituted systems have shown that the energy barrier to rotation can be significant, leading to distinct, non-interconverting conformers at room temperature. mdpi.com

The conformational preference of substituents on the piperidine ring is also influenced by allylic strain. When the piperidine nitrogen is bonded to a system with π-character, such as an aromatic ring, conjugation of the nitrogen lone pair with the π-system increases its sp2 hybridization and planarity. This creates a pseudoallylic system where steric interactions can force a substituent at the 2-position of the piperidine ring into an axial orientation to avoid unfavorable steric clashes. nih.gov For N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol. nih.gov While the N-benzyl group in the title compound is not as strongly electron-withdrawing as an acyl group, some degree of this effect is expected to influence the conformation.

Computational methods such as density functional theory (DFT) and molecular mechanics can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. These calculations can provide insights into the most likely conformations adopted by these molecules in solution and when binding to a biological target.

The table below summarizes the theoretical energetic preference for axial versus equatorial conformations of a 2-substituent in different N-substituted piperidine systems, which provides a basis for understanding the conformational behavior of more complex analogues.

N-Substituent2-SubstituentΔG (Axial - Equatorial) (kcal/mol)Favored Conformation
MethylMethyl+1.8Equatorial
PhenylMethyl-1.0Axial
AcylMethylup to -3.2Axial

These computational insights into the conformational preferences of Piperidine, 1-((2-methoxyphenyl)methyl)- analogues are crucial for both ligand-based and structure-based drug design. A thorough understanding of the low-energy conformations of a ligand is essential for developing accurate pharmacophore models and for correctly positioning the molecule within a receptor's binding site during docking studies.

Derivatization and Chemical Tool Development Based on Piperidine, 1 2 Methoxyphenyl Methyl Scaffold

Design and Synthesis of Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in real-time. The design of a fluorescent probe typically involves three key components: a fluorophore, a linker, and a recognition element that selectively binds to the target of interest. The Piperidine (B6355638), 1-((2-methoxyphenyl)methyl)- scaffold can serve as an excellent recognition element for various biological targets, given the prevalence of this motif in centrally active agents.

Drawing parallels from the closely related 1-(2-methoxyphenyl)piperazine (B120316) structure, fluorescent probes can be designed by attaching a fluorescent dye to the scaffold. For instance, a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives have been synthesized incorporating environmentally sensitive fluorophores such as 4-amino-1,8-naphthalimide, 4-dimethylaminophthalimide, and dansyl. ebi.ac.uk These probes have demonstrated high affinity for the 5-HT1A receptor, a key target in the central nervous system. ebi.ac.uk

A critical aspect of probe design is the strategic placement of the fluorophore to minimize interference with target binding. In the case of the 1-(2-methoxyphenyl)piperazine-based 5-HT1A receptor ligands, the fluorophore was attached via a long alkyl chain to the piperazine (B1678402) nitrogen that is distal to the methoxyphenyl ring, a region known to tolerate bulky substituents without significantly compromising binding affinity. ebi.ac.uk A notable example is the compound 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, which exhibited a very high affinity (Ki = 0.67 nM) for the 5-HT1A receptor and displayed desirable fluorescence properties, being highly fluorescent in a non-polar environment (like a lipid membrane) and having negligible fluorescence in an aqueous solution. ebi.ac.uk This solvatochromic property is highly advantageous for reducing background noise and enhancing the signal-to-noise ratio in imaging experiments.

The synthesis of such probes typically involves a multi-step process. rsc.org Starting from the core Piperidine, 1-((2-methoxyphenyl)methyl)- scaffold, a linker can be introduced, often through N-alkylation of the piperidine nitrogen if it were secondary, or by functionalizing other positions on the piperidine or phenyl rings. The terminal end of the linker is then coupled to a reactive derivative of the chosen fluorophore.

Table 1: Examples of Fluorescent Probes Based on a Related Scaffold

Compound Name Target Fluorophore Linker Affinity (Ki)

Development of Chemical Probes for Target Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the interrogation of that target's function in a biological system. The Piperidine, 1-((2-methoxyphenyl)methyl)- scaffold can be elaborated into chemical probes for target validation. A well-designed chemical probe should possess high potency and selectivity for its intended target.

An analogous approach can be seen in the development of probes for the dopamine (B1211576) D2 receptor (D2R) based on the 1-(2-methoxyphenyl)piperazine scaffold. A series of sixteen new 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and their methylene-linked congeners were synthesized to map the D2R binding site. nih.gov These compounds were evaluated for their binding affinity, with the most active compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, displaying a Ki of 54 nM. nih.gov Such potent and selective ligands can be further developed into more sophisticated probes, such as photoaffinity labels or biotinylated derivatives, to facilitate target identification and pull-down experiments.

The synthesis of these probes involves the strategic coupling of the core scaffold with various building blocks to explore the structure-activity relationship (SAR) and optimize binding affinity. For instance, in the D2R probes, modifications were made to the phenethylpiperidine portion to probe the receptor's binding pocket. nih.gov

Strategies for Enhancing Selectivity and Potency through Chemical Modification

The potency and selectivity of a compound are critical determinants of its utility as a chemical tool or a therapeutic agent. Chemical modifications to the Piperidine, 1-((2-methoxyphenyl)methyl)- scaffold can be systematically explored to enhance these properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups and structural features influence biological activity.

Key areas for modification on the Piperidine, 1-((2-methoxyphenyl)methyl)- scaffold include:

Substitution on the Phenyl Ring: The 2-methoxy group is a key feature, but its replacement with other substituents (e.g., halogens, alkyls, hydroxyls) or the introduction of additional substituents at other positions on the phenyl ring can modulate electronic and steric properties, thereby influencing binding affinity and selectivity.

Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can introduce chirality and conformational constraints, which can lead to improved selectivity for a specific receptor subtype or isoform. researchgate.net

Alteration of the Benzyl (B1604629) Linker: The methylene (B1212753) bridge connecting the phenyl and piperidine rings can be modified. For example, its replacement with a longer alkyl chain or a more rigid group could alter the relative orientation of the two rings and impact target engagement.

For example, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to have a significant effect on potency and selectivity. clinmedkaz.org Similarly, in the development of μ opioid receptor agonists, modifications to the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, played a crucial role in determining binding affinity and selectivity.

Exploration of Hybrid Molecules Incorporating Other Pharmacophores

Drawing inspiration from related structures, one could envision hybrid molecules where the Piperidine, 1-((2-methoxyphenyl)methyl)- moiety is linked to other pharmacophores known to have complementary biological activities. For instance, in the context of Alzheimer's disease, hybrid molecules have been developed by combining a benzimidazole-based pyrrole (B145914) or piperidine moiety, which are known to have cholinesterase inhibitory activity. mdpi.com

Another example involves the hybridization of a 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) pharmacophore with piperazine and N-benzylpiperidine scaffolds. These hybrids were designed as multi-targeted ligands for Alzheimer's disease therapy.

The design of hybrid molecules requires careful consideration of the linker used to connect the different pharmacophoric units. The linker should be of appropriate length and flexibility to allow each pharmacophore to optimally interact with its respective target. The synthesis of these hybrids typically involves the preparation of the individual pharmacophoric building blocks followed by their conjugation using suitable coupling chemistries.

Emerging Research Directions and Future Perspectives for Piperidine, 1 2 Methoxyphenyl Methyl Research

Discovery of Novel Biological Targets for the Scaffold

The unique chemical structure of piperidine (B6355638) enables it to be combined with various molecular fragments, making it a cornerstone for developing new therapeutic agents. clinmedkaz.orgclinmedkaz.org Research into derivatives of the piperidine scaffold is continuously uncovering new biological activities and, consequently, novel molecular targets. While historically associated with certain receptor classes, the scaffold's potential is now being explored across a much broader range of biological systems.

Derivatives of piperidine have demonstrated a wide spectrum of bioactivities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidepressant properties. researchgate.netajchem-a.com This functional diversity suggests that the core structure can be adapted to interact with numerous proteins and pathways. For instance, specific analogues have been investigated as multi-targeted agents for complex multifactorial conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.comnih.gov In one study, N-benzyl piperidine derivatives were specifically designed for the dual inhibition of histone deacetylase (HDAC) and AChE. nih.gov

Further expanding the therapeutic landscape, recent studies have identified piperidine derivatives as potent inhibitors of other key enzymes, including:

Monoacylglycerol lipase (B570770) (MAGL): An enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049), making its inhibitors promising for anti-inflammatory and anti-nociceptive applications. unisi.it

Pancreatic Lipase (PL): Inhibition of this enzyme is a therapeutic strategy for obesity, and certain piperidine and pyrrolidine (B122466) derivatives have shown significant inhibitory potential. mdpi.com

Sigma Receptors: A screening of piperidine/piperazine-based compounds led to the discovery of a potent Sigma 1 Receptor (S1R) agonist, highlighting its potential for neurological disorders. nih.govrsc.org

μ Opioid Receptor (MOR): Derivatives of a related piperidine compound have been developed as potent and selective MOR ligands, demonstrating their potential as powerful analgesics. ebi.ac.uk

This expansion into new target classes underscores the scaffold's adaptability and points toward a future where 1-((2-methoxyphenyl)methyl)piperidine analogues could be developed for an even wider range of diseases.

Biological Target/ActivityTherapeutic AreaExample Compound Class
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE)Alzheimer's DiseaseN-substituted-piperidine analogues ajchem-a.com
Histone Deacetylase (HDAC) / AChE (Dual Inhibition)Alzheimer's DiseaseN-Benzyl piperidine derivatives nih.gov
Monoacylglycerol Lipase (MAGL)Inflammation, Neuropathic PainBenzylpiperidine derivatives unisi.it
Pancreatic Lipase (PL)ObesityPiperidine and Pyrrolidine derivatives mdpi.com
Sigma 1 Receptor (S1R)Neurological DisordersPiperidine/piperazine-based compounds rsc.org
μ Opioid Receptor (MOR)Pain Management3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives ebi.ac.uk
Anticancer / AntiproliferativeOncologyVarious piperidine derivatives researchgate.net

Application in Polypharmacology and Multi-Target Directed Ligand Design

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govresearchgate.net This has led to the rise of polypharmacology, an approach that involves designing single chemical entities, known as multi-target-directed ligands (MTDLs), to simultaneously interact with multiple biological targets. nih.govnih.gov This strategy can lead to improved therapeutic efficacy, reduce the potential for drug-drug interactions, and enhance patient compliance. nih.gov

The piperidine scaffold is exceptionally well-suited for the design of MTDLs. Its adaptable structure allows for the integration of multiple pharmacophores—the specific molecular features responsible for binding to different targets—into a single molecule. nih.gov

A prime example of this approach is the development of N-benzyl piperidine derivatives as dual inhibitors of HDAC and AChE for the potential treatment of Alzheimer's disease. nih.gov This condition involves multiple pathological pathways, making a multi-target approach particularly promising. nih.gov By designing a single molecule that addresses both enzymatic targets, researchers aim to achieve a synergistic therapeutic effect that would be difficult to obtain with single-target agents. ajchem-a.comnih.gov The successful design of such MTDLs represents a significant shift from serendipitous discovery to intentional, rational design in medicinal chemistry. semanticscholar.org

Integration with Advanced Screening Technologies (e.g., High-Throughput Phenotypic Screening)

The discovery of novel activities and targets for piperidine analogues is being accelerated by the integration of advanced screening technologies. Modern drug discovery leverages a suite of techniques that move beyond traditional target-based assays.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of compounds against specific molecular targets or cellular models, quickly identifying "hit" compounds for further development.

Phenotypic Screening represents a target-agnostic approach where compounds are evaluated based on their effects on whole cells or organisms. This method is particularly powerful for identifying compounds that work through novel mechanisms of action, as it does not require prior knowledge of the molecular target.

Virtual Screening utilizes computational methods to screen large compound databases against a target protein's structure, predicting binding affinity and prioritizing candidates for wet-lab validation. mdpi.comalliedacademies.org This in silico approach significantly reduces the time and cost of initial discovery phases. clinmedkaz.org For example, an integrated workflow combining pharmacophore modeling, molecular docking, and molecular dynamics simulations successfully identified a promising piperidine-based HDAC6 inhibitor from a library of over 140,000 compounds. mdpi.com

These technologies, often used in combination, create a powerful discovery engine. A typical workflow might involve an initial high-throughput or virtual screen to identify a set of active compounds, followed by phenotypic screening to understand their effects in a more biologically relevant context, and subsequent target deconvolution studies to identify the specific molecular interactions responsible for the observed phenotype.

Methodological Advancements in Synthetic Chemistry for Complex Piperidine Analogues

The growing interest in complex, three-dimensional piperidine analogues has spurred significant innovation in synthetic organic chemistry. medhealthreview.com Developing efficient, cost-effective, and stereoselective methods to synthesize these molecules is crucial for exploring new chemical space in drug discovery. ajchem-a.comnih.gov

Traditionally, the synthesis of complex piperidines required lengthy, multi-step processes. medhealthreview.com However, recent breakthroughs are streamlining these pathways. A notable advancement is a two-step modular approach that combines:

Biocatalytic Carbon-Hydrogen Oxidation: This step uses enzymes to precisely add hydroxyl groups to the piperidine ring at specific locations. medhealthreview.com

Radical Cross-Coupling: Utilizing nickel electrocatalysis, this step efficiently forms new carbon-carbon bonds, connecting molecular fragments without the need for expensive precious metal catalysts like palladium. medhealthreview.comnews-medical.net

This innovative strategy has been shown to reduce synthetic pathways that previously took 7-17 steps down to as few as 2-5 steps, dramatically improving efficiency and lowering costs. medhealthreview.comnews-medical.net

Other modern synthetic strategies for creating diverse piperidine derivatives include:

Gold(I)-catalyzed oxidative amination of alkenes. nih.gov

Cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes. nih.gov

Photochemical methods for producing bicyclic piperidinones from dienes. nih.gov

Green synthetic procedures that utilize environmentally benign catalysts and solvents. ajchem-a.com

These methodological advancements provide medicinal chemists with powerful tools to rapidly generate libraries of complex and diverse piperidine analogues, accelerating the discovery of new drug candidates. news-medical.net

Computational Chemistry for Predictive Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the predictive design of molecules and providing deep insights into their mechanisms of action at an atomic level. alliedacademies.org For research on the 1-((2-methoxyphenyl)methyl)piperidine scaffold, these in silico methods are crucial for rational drug design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein, helping to identify molecules most likely to be active. alliedacademies.org This technique was used to understand the binding interactions of a piperidine-based compound with the Sigma 1 Receptor, revealing crucial amino acid residues involved in the interaction. nih.govrsc.org

Molecular Dynamics (MD) Simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This helps assess the stability of the binding pose predicted by docking and offers a more realistic picture of the molecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. A group-based QSAR (GQSAR) model was successfully developed for piperidine-derived compounds to predict their ability to inhibit the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net

Quantum Chemistry Methods , such as Density Functional Theory (DFT), allow for the precise calculation of a molecule's electronic structure and properties. alliedacademies.orgmdpi.com These calculations can predict reactivity, stability, and spectroscopic characteristics, offering a comprehensive understanding of a molecule's behavior. mdpi.com

By integrating these computational approaches, researchers can move from trial-and-error synthesis to a more predictive and design-oriented process. This allows for the prioritization of the most promising molecular designs for synthesis and biological testing, ultimately making the drug discovery pipeline more efficient and cost-effective. alliedacademies.org

Q & A

Q. What are the standard synthetic routes for preparing Piperidine, 1-((2-methoxyphenyl)methyl)-, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives often involves alkylation, reductive amination, or nucleophilic substitution. For example, similar compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine were synthesized using key intermediates such as 1-(2-methoxyphenyl)piperazine and piperidin-4-yl derivatives under reflux conditions with polar aprotic solvents (e.g., DMF or dichloromethane) . Optimization may involve adjusting reaction temperature, catalyst loading (e.g., palladium for cross-coupling), or protecting group strategies to minimize byproducts. Safety protocols, such as inert atmospheres and controlled reagent addition, are critical .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>99% purity, as seen in related piperidine derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. For example, NMR data for analogous compounds (e.g., 1-benzyl-3,4-dehydro-4-(2-methoxyphenyl)piperidine) include characteristic signals for methoxy groups (~δ 3.80 ppm) and aromatic protons (~δ 6.8–7.8 ppm) . Gas chromatography (GC) may complement these methods for volatile impurities.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste protocols .
  • Storage: Store in airtight containers away from ignition sources, ideally in a cool, dry environment .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Docking analysis using software like AutoDock Vina or Schrödinger Suite can model interactions with target receptors (e.g., dopamine D2 receptors). For example, substituted piperidines with 2-methoxyphenyl groups showed high affinity for D2 receptors due to hydrophobic interactions and hydrogen bonding with orthosteric sites . Parameters such as binding energy (ΔG) and ligand efficiency should be cross-validated with experimental IC50 values from radioligand assays .

Q. How should researchers address contradictory data in pharmacological assays (e.g., receptor affinity vs. functional activity)?

Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH) or compound stability. For instance, a compound with high dopamine receptor affinity in binding assays might show low functional activity due to poor membrane permeability. Mitigation strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations.
  • Metabolic Stability Tests: Use liver microsomes to assess degradation.
  • Orthogonal Assays: Combine radioligand binding with calcium flux or cAMP assays .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

SAR studies require systematic modification of substituents. For example:

  • Methoxy Position: Compare 2-methoxy vs. 4-methoxy analogs to assess steric/electronic effects.
  • Piperidine Substitution: Introduce methyl or acetyl groups at the 4-position to evaluate conformational flexibility .
  • Biological Testing: Screen analogs against related targets (e.g., serotonin receptors) to identify selectivity drivers .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

  • Animal Models: Administer the compound intravenously (IV) and orally (PO) to calculate absolute bioavailability (e.g., F=AUCPOAUCIV×100F = \frac{AUC_{PO}}{AUC_{IV}} \times 100).
  • Sampling: Collect plasma at timed intervals for LC-MS/MS analysis.
  • Tissue Distribution: Use radiolabeled compounds to track accumulation in target organs .

Methodological Considerations

Q. What are the best practices for resolving crystallographic data of piperidine derivatives?

Single-crystal X-ray diffraction is ideal. For example, 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one was analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing chair conformations and dihedral angles critical for activity . Refinement software like SHELXL can resolve disorder in flexible piperidine rings .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted?

Dynamic effects like restricted rotation or proton exchange can cause unexpected splitting. For example, axial-equatorial proton environments in piperidine rings may lead to complex multiplet patterns. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to clarify assignments .

Q. What regulatory guidelines apply to preclinical development of this compound?

Follow ICH Q3A/B for impurity profiling and USP/EP guidelines for assay validation. For example, sodium 1-octanesulfonate-based mobile phases (pH 4.6) are recommended for HPLC method development in pharmacopeial standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.